molecular formula C9H11F2NO B2910927 2-Amino-3-(2,6-difluorophenyl)propan-1-ol CAS No. 1369403-37-1

2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Cat. No.: B2910927
CAS No.: 1369403-37-1
M. Wt: 187.19
InChI Key: PUTYJIUDWFEQCD-UHFFFAOYSA-N
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Description

2-Amino-3-(2,6-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group attached to a propane backbone

Future Directions

For more detailed information, refer to the Enamine product page .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination reactions using reagents like ammonia or primary amines under suitable conditions to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, sulfonyl chlorides

Major Products Formed:

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Various reduced derivatives

    Substitution Products: Compounds with substituted functional groups

Scientific Research Applications

2-Amino-3-(2,6-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,6-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The difluorophenyl group enhances its stability and lipophilicity, allowing it to interact with hydrophobic regions of target proteins and enzymes.

Comparison with Similar Compounds

  • 2-Amino-3-(2,4-difluorophenyl)propan-1-ol
  • 2-Amino-3-(2,3-difluorophenyl)propan-1-ol

Comparison:

  • Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.
  • Reactivity: The reactivity of these compounds can differ based on the electronic effects of the fluorine atoms and their influence on the amino and hydroxyl groups.
  • Applications: While all these compounds may have similar applications in research and industry, their specific properties can make them more suitable for certain applications over others.

Properties

IUPAC Name

2-amino-3-(2,6-difluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-8-2-1-3-9(11)7(8)4-6(12)5-13/h1-3,6,13H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTYJIUDWFEQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(CO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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